molecular formula C8H10N2O4 B13598601 2-(1-Amino-2-hydroxyethyl)-4-nitrophenol

2-(1-Amino-2-hydroxyethyl)-4-nitrophenol

Katalognummer: B13598601
Molekulargewicht: 198.18 g/mol
InChI-Schlüssel: RWTUNZFDHXPNIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Amino-2-hydroxyethyl)-4-nitrophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring

Vorbereitungsmethoden

The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-nitrophenol typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Analyse Chemischer Reaktionen

2-(1-Amino-2-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-2-hydroxyethyl)-4-nitrophenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-nitrophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The nitro group can participate in redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2-(1-Amino-2-hydroxyethyl)-4-nitrophenol can be compared with similar compounds such as:

    4-Nitrophenol: Lacks the amino and hydroxyethyl groups, resulting in different chemical properties and applications.

    2-Amino-4-nitrophenol: Similar structure but without the hydroxyethyl group, leading to variations in reactivity and biological activity.

    2-(1-Hydroxyethyl)-4-nitrophenol: Lacks the amino group, affecting its interaction with biological targets.

Eigenschaften

Molekularformel

C8H10N2O4

Molekulargewicht

198.18 g/mol

IUPAC-Name

2-(1-amino-2-hydroxyethyl)-4-nitrophenol

InChI

InChI=1S/C8H10N2O4/c9-7(4-11)6-3-5(10(13)14)1-2-8(6)12/h1-3,7,11-12H,4,9H2

InChI-Schlüssel

RWTUNZFDHXPNIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(CO)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.